N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1021255-75-3
VCID: VC8434216
InChI: InChI=1S/C22H16ClF3N4O2S/c1-32-15-5-2-13(3-6-15)18-11-19-21(27-8-9-30(19)29-18)33-12-20(31)28-17-7-4-14(23)10-16(17)22(24,25)26/h2-11H,12H2,1H3,(H,28,31)
SMILES: COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Molecular Formula: C22H16ClF3N4O2S
Molecular Weight: 492.9 g/mol

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

CAS No.: 1021255-75-3

Cat. No.: VC8434216

Molecular Formula: C22H16ClF3N4O2S

Molecular Weight: 492.9 g/mol

* For research use only. Not for human or veterinary use.

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1021255-75-3

Specification

CAS No. 1021255-75-3
Molecular Formula C22H16ClF3N4O2S
Molecular Weight 492.9 g/mol
IUPAC Name N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C22H16ClF3N4O2S/c1-32-15-5-2-13(3-6-15)18-11-19-21(27-8-9-30(19)29-18)33-12-20(31)28-17-7-4-14(23)10-16(17)22(24,25)26/h2-11H,12H2,1H3,(H,28,31)
Standard InChI Key BCTJFNNJHTWMBT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F

Introduction

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its potential applications in medicinal chemistry. This compound features a complex molecular structure combining halogenated aromatic groups, pyrazolo-pyrazine frameworks, and sulfur-containing acetamide linkages. These features suggest potential bioactive properties, making it a candidate for pharmacological research.

Structural Features

The compound's molecular design integrates several functional groups that contribute to its chemical behavior:

  • Halogenated Aromatic Ring: The 4-chloro-2-(trifluoromethyl)phenyl moiety enhances lipophilicity and may influence binding affinity to biological targets.

  • Pyrazolo[1,5-a]pyrazine Core: This heterocyclic framework is often associated with bioactivity, including anti-inflammatory and antimicrobial properties.

  • Sulfanyl Acetamide Linkage: The sulfur atom introduces unique electronic properties that may play a role in enzyme inhibition or receptor binding.

Synthesis Pathways

While no direct synthesis method for this specific compound was found in the reviewed literature, similar compounds are typically synthesized using multistep reactions involving:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core:

    • Condensation of hydrazines with diketones or related precursors.

    • Cyclization reactions under acidic or thermal conditions.

  • Introduction of the Sulfanyl Acetamide Group:

    • Thiolation reactions using thiols or disulfides.

    • Coupling with acetamide derivatives under mild conditions.

  • Substitution on the Aromatic Ring:

    • Halogenation and trifluoromethylation using electrophilic reagents like N-chlorosuccinimide (NCS) or trifluoromethyl iodide.

Pharmacological Relevance

The compound's structural features align with molecules studied for various therapeutic applications:

  • Anti-inflammatory Activity: Pyrazolo-pyrazine derivatives have been linked to 5-lipoxygenase inhibition, a key enzyme in inflammatory pathways .

  • Antimicrobial Properties: Sulfur-containing heterocycles often exhibit activity against bacterial and fungal pathogens .

  • Antimalarial Potential: Similar pyrazine-based compounds have shown efficacy against Plasmodium falciparum .

Molecular Docking Studies

In silico studies could provide insights into the compound's binding affinity to specific enzymes or receptors. For example:

  • Docking against 5-lipoxygenase or falcipain-2 could reveal its potential as an anti-inflammatory or antimalarial agent.

Comparative Data from Related Compounds

PropertyN-[4-chloro-2-(trifluoromethyl)...]Related Compounds
Molecular Weight~450 g/molVaries based on substituents (350–500 g/mol for similar scaffolds)
SolubilityLikely moderate in organic solventsModerate-to-high in DMSO, ethanol
BioactivityHypothetical (based on structure)Anti-inflammatory , antifungal , antimalarial
Key Functional GroupsHalogenated phenyl, sulfanyl acetamideSimilar groups found in antifungal and anti-inflammatory agents

Research Gaps and Future Directions

  • Experimental Validation:

    • Synthesis and characterization (e.g., NMR, LC-MS) of the compound are needed to confirm its structure.

    • Bioassays to evaluate anti-inflammatory, antimicrobial, or antimalarial activities.

  • Toxicological Studies:

    • Assessment of cytotoxicity to ensure safety for therapeutic use.

  • Structure Optimization:

    • Modifications to enhance solubility, stability, and bioavailability.

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